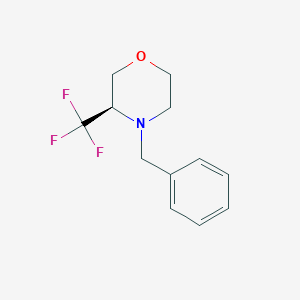
Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative with significant interest in organic synthesis and medicinal chemistry. Pyrazoles are known for their versatile scaffolds, which make them valuable in the preparation of more complex heterocyclic systems. This compound, in particular, is characterized by its bromine substitution at the 4-position and ester groups at the 3 and 5 positions, making it a useful intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate typically involves the bromination of a pyrazole precursor followed by esterification. One common method includes the reaction of 4-bromopyrazole with dimethyl carbonate under basic conditions to introduce the ester groups at the 3 and 5 positions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .
化学反応の分析
Types of Reactions
Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole oxides or reduced to form pyrazole derivatives with different oxidation states.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or alkylamines are commonly used under mild heating conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-aminopyrazole, 4-thiopyrazole, or 4-alkoxypyrazole are formed.
Oxidation Products: Pyrazole oxides or hydroxypyrazoles are typical products of oxidation reactions.
Hydrolysis Products: The hydrolysis of ester groups yields pyrazole-3,5-dicarboxylic acid.
科学的研究の応用
Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
作用機序
The mechanism of action of Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester groups play a crucial role in binding to these targets, influencing the compound’s biological activity . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
4-Bromopyrazole: Lacks the ester groups, making it less versatile in certain synthetic applications.
Dimethyl 1H-pyrazole-3,5-dicarboxylate: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
4-Chloro-1H-pyrazole-3,5-dicarboxylate: Similar structure but with chlorine instead of bromine, affecting its reactivity and biological activity.
Uniqueness
Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is unique due to the combination of bromine and ester groups, which enhance its reactivity and versatility in various chemical reactions.
特性
IUPAC Name |
dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFOZUVPZKZCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537834 |
Source


|
| Record name | Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94009-29-7 |
Source


|
| Record name | Dimethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-{4-[2-(tert-butoxy)-2-oxoethoxy]phenoxyacetate](/img/structure/B8263923.png)

![Tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B8263925.png)







